Fmoc-Glu(OBzl)-OH
Description
Significance of Fmoc-Glu(OBzl)-OH as a Building Block in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. lgcstandards.comhongri-pharm.com In this process, this compound serves as the precursor for introducing glutamic acid residues into a peptide sequence. hongri-pharm.com The presence of the acidic side chain of glutamic acid is crucial for the biological activity and structural integrity of many peptides and proteins. The benzyl (B1604629) ester protection of this side chain prevents it from interfering with the peptide bond formation during synthesis. peptide2.com
The Fmoc group on the alpha-amino terminus acts as a temporary protecting group, preventing self-polymerization and ensuring that the amino acids are added in the correct sequence. lgcstandards.com After the coupling of this compound to the growing peptide chain, the Fmoc group is selectively removed to allow for the addition of the next amino acid. peptide2.com
Evolution of Protecting Group Strategies in Peptide Chemistry
The development of peptide synthesis has been intrinsically linked to the evolution of protecting group chemistry. lgcstandards.com The core challenge lies in selectively forming amide bonds between the desired amino and carboxyl groups while preventing unwanted side reactions at other reactive functionalities within the amino acids. acs.org
The fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced in the 1970s by Louis A. Carpino and Grace Y. Han. acs.org At the time, the dominant strategy in solid-phase peptide synthesis was based on the tert-butyloxycarbonyl (Boc) protecting group for the alpha-amino terminus. The Boc group is removed by treatment with a moderately strong acid, which could also cleave the protecting groups on the amino acid side chains if not carefully chosen. iris-biotech.de
The introduction of the base-labile Fmoc group represented a significant advancement. total-synthesis.com It is stable to acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org This base-lability offered a new level of "orthogonality" in protecting group strategy, allowing for the use of acid-labile protecting groups on the side chains without the risk of premature removal during the deprotection of the alpha-amino group in each cycle of the synthesis. iris-biotech.de The Fmoc strategy quickly gained popularity due to its milder reaction conditions and the ease of monitoring the synthesis by UV spectroscopy of the cleaved Fmoc byproduct. nih.gov
The concept of "orthogonality" in protecting groups is fundamental to complex chemical synthesis. pdf4pro.com Orthogonal protecting groups can be selectively removed in any order and under different chemical conditions, without affecting each other. iris-biotech.de The combination of the Fmoc and benzyl (Bzl) protecting groups in this compound is a classic example of this principle.
The Fmoc group is base-labile, while the benzyl group is stable to the basic conditions used for Fmoc removal. total-synthesis.com The benzyl group, on the other hand, is typically removed under conditions of strong acidolysis (e.g., with trifluoroacetic acid, TFA) or by catalytic hydrogenolysis. sigmaaldrich.comsigmaaldrich.com This differential reactivity allows for the selective deprotection of the alpha-amino group at each step of the peptide synthesis without affecting the benzyl protection on the glutamic acid side chain. biosynth.com The benzyl group remains intact throughout the chain assembly and is removed during the final cleavage of the peptide from the solid support, which is typically carried out using a strong acid cocktail that also removes other acid-labile side-chain protecting groups. peptide2.com
Properties
CAS No. |
132639-61-2 |
|---|---|
Molecular Formula |
C6H9ClN2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fmoc Glu Obzl Oh and Its Precursors
Regioselective Synthesis of Fmoc-Glu(OBzl)-OH
The key challenge in the synthesis of this compound lies in the regioselective protection of the γ-carboxyl group of L-glutamic acid, leaving the α-carboxyl group free for subsequent reactions. Various strategies have been developed to achieve this selectivity, primarily involving sequential protection of the different functional groups.
Sequential Protection Strategies for L-Glutamic Acid
The synthesis of this compound is typically achieved through a two-step sequential process: first, the regioselective esterification of the γ-carboxyl group of L-glutamic acid with a benzyl (B1604629) group, followed by the protection of the α-amino group with the Fmoc moiety.
One common approach involves the direct esterification of L-glutamic acid with benzyl alcohol. This reaction can be catalyzed by strong acids, but often leads to a mixture of α- and γ-esters, as well as the di-ester, resulting in low yields of the desired γ-monoester. researchgate.net To circumvent this, methods have been developed to enhance the regioselectivity towards the γ-position.
Following the successful synthesis of L-glutamic acid γ-benzyl ester, the subsequent step is the introduction of the Fmoc protecting group onto the α-amino group. This is typically achieved by reacting the amino acid ester with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.com The reaction is generally carried out under Schotten-Baumann conditions, which involve an aqueous basic solution, for instance, using sodium bicarbonate or sodium carbonate in a solvent mixture like dioxane/water or DMF. total-synthesis.com
To improve the regioselectivity of the γ-benzylation, metal-mediated approaches have been developed. One highly effective method utilizes copper(II) chloride (CuCl₂) as a catalyst for the esterification of L-glutamic acid with benzyl alcohol. This method has been shown to achieve high selectivity and yield for the γ-benzyl ester of L-glutamic acid. researchgate.net The proposed mechanism suggests that the copper cation coordinates to the amino and α-carbonyl groups of the glutamic acid, which increases the acidity of the α-carboxyl group. This, in turn, is believed to initiate the esterification reaction to selectively occur at the γ-carboxyl group. researchgate.net This autocatalytic process has demonstrated excellent results, even in the presence of water. researchgate.netepa.gov
The use of CuCl₂ as a catalyst has been reported to result in a selectivity of 100% and a yield of 95.31% for the γ-benzyl ester of L-glutamic acid. researchgate.net Other metal chlorides such as FeCl₃ and ZnCl₂ also catalyze the reaction, but with lower efficiency compared to CuCl₂. researchgate.net
Following the metal-catalyzed γ-benzylation, the resulting L-glutamic acid γ-benzyl ester is then subjected to Fmoc protection under standard conditions as described in the previous section.
Optimized Reaction Conditions for this compound Synthesis
The efficiency and success of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.
For the Fmoc derivatization step, a variety of solvent systems can be employed. A common system is a mixture of an organic solvent and an aqueous basic solution, such as dioxane/water or tetrahydrofuran (THF)/saturated aqueous sodium bicarbonate. total-synthesis.com The choice of solvent can influence the reaction rate and the solubility of the reactants. For instance, using a water/acetonitrile solution is a common practice for the derivatization of amino acids with Fmoc-Cl. scielo.br
Temperature control is also a critical factor. The Fmoc protection reaction is typically carried out at room temperature. total-synthesis.comscielo.br However, in some cases, initial cooling to 0°C followed by warming to room temperature is employed to control the initial rate of reaction. nih.gov Studies on the thermal cleavage of the Fmoc group have shown that it is stable at lower temperatures but can be cleaved at elevated temperatures (e.g., 120°C in DMSO), highlighting the importance of maintaining appropriate temperature control during the protection step. chimia.ch
The stoichiometry of the reagents plays a crucial role in achieving high yields and minimizing side reactions. For the Fmoc protection, a slight excess of the Fmoc-reagent (Fmoc-Cl or Fmoc-OSu) is generally used to ensure complete conversion of the amino acid ester. The molar ratio of the Fmoc reagent to the amino acid can be optimized to maximize the yield of the desired product. researchgate.net
The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine (B128534), to neutralize the acid generated during the reaction. total-synthesis.comorganic-chemistry.org The pH of the reaction medium is an important parameter to control, with optimal conditions often found in the range of pH 8-9. nih.gov While the Fmoc protection reaction is not typically catalytic in the traditional sense, the choice of base and its concentration can significantly influence the reaction rate and outcome.
Innovations in this compound Synthesis
Innovations in the synthesis of this compound are being driven by the integration of biocatalysis, process intensification through continuous-flow systems, and the adoption of green chemistry principles. These advancements aim to create more sustainable and efficient manufacturing processes for this vital peptide synthesis reagent.
Enzymatic Catalysis in Benzyl Ester Formation
The formation of the benzyl ester in a precursor to this compound, α-benzyl L-glutamate, has been a subject of biocatalytic research. Enzymes, particularly lipases and proteases, offer a green alternative to traditional chemical methods, which often involve hazardous reagents and generate significant waste.
One study explored four distinct biocatalytic routes for the synthesis of α-benzyl L-glutamate. The most successful approach involved the mono-benzylesterification of N-Boc L-glutamic acid using the protease Alcalase, achieving an impressive 81% yield. Other enzymatic strategies investigated included the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate, selective amide hydrolysis of α-benzyl L-glutamine, and selective lactam hydrolysis of alpha-benzyl L-pyroglutamate, with yields reaching up to 71%. These enzymatic methods present a significant improvement in sustainability compared to chemical routes that often result in low yields and substantial toxic waste. oup.com
Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (lipase PS), have also been effectively used in the kinetic resolution of various amino acid esters through enantioselective hydrolysis, demonstrating the broad applicability of enzymes in amino acid chemistry. nih.gov While direct enzymatic synthesis of this compound is not yet widely reported, these findings with its precursors highlight the potential for developing a fully enzymatic and sustainable production process.
Table 1: Comparison of Enzymatic Routes for α-Benzyl L-Glutamate Synthesis
| Enzymatic Approach | Enzyme | Substrate | Yield |
|---|---|---|---|
| Mono-benzylesterification | Alcalase | N-Boc L-glutamic acid | 81% |
| γ-selective hydrolysis | Lipases/Esterases | α,γ-dibenzyl L-glutamate | Up to 71% |
| Selective amide hydrolysis | Amidases | α-benzyl L-glutamine | Up to 71% |
Continuous-Flow Synthesis Systems for Process Intensification
Continuous-flow manufacturing is emerging as a powerful tool for the process intensification of chemical syntheses, including those for peptide building blocks like this compound. This technology offers several advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater consistency in product quality. flammagroup.comsigmaaldrich.comcontractpharma.com
While specific studies on the continuous-flow synthesis of this compound are not yet prevalent, the application of this technology to peptide synthesis in general is well-documented. Continuous-flow systems have been successfully employed for both the deprotection of the Fmoc group and the coupling of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). oup.com These systems allow for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purities. yokogawa.com The development of a continuous-flow process for the synthesis of this compound itself is a logical next step, promising a more efficient and scalable manufacturing route.
Green Chemistry Principles in this compound Production
The application of green chemistry principles is crucial for minimizing the environmental impact of chemical manufacturing. In the context of this compound production, this involves the use of safer solvents, waste reduction, and improved atom economy. Key metrics used to evaluate the "greenness" of a chemical process include Reaction Mass Efficiency (RME) and the E-Factor, which quantify the amount of waste generated relative to the desired product. nih.gov
A significant focus in greening peptide synthesis has been the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. unife.it Research has identified several greener solvents that can be used in SPPS, which is the primary application for this compound. The solubility of Fmoc-protected amino acids and coupling reagents in these alternative solvents is a critical factor for their successful implementation. nih.gov By adopting greener solvents and optimizing reaction conditions to reduce waste, the production of this compound can be made significantly more sustainable.
Table 2: Green Chemistry Metrics for Process Evaluation
| Metric | Description | Goal |
|---|---|---|
| Reaction Mass Efficiency (RME) | (Mass of product / Total mass of reactants) x 100% | Maximize |
| E-Factor | Total waste (kg) / Product (kg) | Minimize |
Synthesis of Activated Derivatives of this compound for Enhanced Reactivity
To facilitate efficient peptide bond formation, the carboxylic acid of this compound is often activated. This enhances its reactivity towards the amino group of the growing peptide chain. Research in this area focuses on the preparation of stable and highly reactive activated derivatives.
Preparation of Fmoc-Glu(OBzl)-Cl and its Analogues
Fmoc-Glu(OBzl)-Cl, the acid chloride derivative, is a highly reactive species used in peptide synthesis. chemicalbook.comchemimpex.com Its preparation from this compound can be achieved using standard chlorinating agents. An analogous transformation has been reported for Fmoc-glutamic acid, which is converted to Fmoc-pyroglutamyl chloride using thionyl chloride. nih.gov This suggests that a similar approach could be employed for the synthesis of Fmoc-Glu(OBzl)-Cl.
Patents have also described the synthesis of related compounds, such as Fmoc-Glu(OtBu)-OH, through the reaction of the corresponding amino acid with Fmoc-Cl or Fmoc-OSu. google.comgoogle.com These methods provide a basis for the development of robust and scalable syntheses of Fmoc-Glu(OBzl)-Cl and other activated derivatives.
Evaluation of Reactivity Profiles for Activated Esters in Peptide Bond Formation
Activated esters are widely used in peptide synthesis to promote efficient coupling and minimize side reactions, such as racemization. researchgate.net The reactivity of these esters is influenced by the nature of the leaving group. Common examples of activating moieties include N-hydroxysuccinimide (forming ONSu esters) and pentafluorophenol (forming OPfp esters).
Table 3: Common Activating Groups for Peptide Synthesis
| Activating Group | Abbreviation | Characteristics |
|---|---|---|
| N-hydroxysuccinimide | HOSu | Forms stable, moderately reactive esters (ONSu). |
| Pentafluorophenol | PFP | Forms highly reactive esters (OPfp). |
| 1-Hydroxybenzotriazole | HOBt | Often used as an additive to suppress racemization and accelerate coupling. |
Integration of Fmoc Glu Obzl Oh in Solid Phase Peptide Synthesis Spps Strategies
Fundamental Principles of Fmoc SPPS with Fmoc-Glu(OBzl)-OH
The successful incorporation of this compound into a growing peptide chain relies on the foundational principles of the Fmoc SPPS methodology, which involves anchoring the peptide to a solid support and extending it through a series of repeated chemical steps.
When glutamic acid is the C-terminal residue of the target peptide, this compound must first be covalently attached to a solid support, a process known as resin loading. The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide). For synthesizing peptide acids, Wang resin and 2-chlorotrityl chloride resin are among the most commonly used supports in Fmoc chemistry. uci.eduglycopep.com
The attachment to these resins involves the formation of an ester bond between the α-carboxyl group of this compound and the functional group on the resin.
Wang Resin: This resin has a p-alkoxybenzyl alcohol linker. The esterification of this compound to Wang resin often requires an activating agent. While various methods exist, one common approach involves using 2,6-dichlorobenzoyl chloride in the presence of pyridine (B92270). glycopep.com Preloaded Fmoc-Glu(OtBu)-Wang resins are also commercially available, which simplifies the initial step of the synthesis. advancedchemtech.comglycopep.com The linkage to Wang resin is sensitive to strong acids, and the peptide is typically cleaved using a high concentration of trifluoroacetic acid (TFA). glycopep.com
2-Chlorotrityl Chloride Resin: This resin offers a highly acid-sensitive linker, which is advantageous for preventing side reactions like diketopiperazine formation at the dipeptide stage and minimizing aspartimide formation. glycopep.compeptide.com The loading of this compound onto this resin is typically achieved by reacting the amino acid derivative with the resin in a solvent like dichloromethane (B109758) (DCM) in the presence of a hindered base such as N,N-diisopropylethylamine (DIPEA). glycopep.com The steric hindrance of the trityl group helps ensure a clean reaction. After loading, any remaining active chloride sites on the resin are "capped," often with methanol, to prevent unwanted side reactions in subsequent steps. uci.edu
The loading efficiency is a critical parameter and is often determined spectrophotometrically by cleaving the Fmoc group from a known mass of the loaded resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. glycopep.com
Once the first amino acid is anchored to the resin, the peptide chain is elongated through iterative cycles of deprotection and coupling. When incorporating this compound at any position other than the C-terminus, the process follows this standard cycle.
N-α-Fmoc Deprotection: The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the peptide-resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comuci.edu The base induces a β-elimination reaction, releasing the Fmoc group as dibenzofulvene, which is subsequently trapped by the amine to form a stable adduct. chempep.com This step exposes a free primary or secondary amine at the N-terminus of the peptide, ready for the next coupling reaction.
These two steps are repeated for each amino acid in the sequence until the desired peptide is fully assembled. The use of the benzyl (B1604629) ester on the side chain of this compound ensures that the γ-carboxyl group does not interfere with the formation of the peptide backbone. sigmaaldrich.com
Coupling Agents and Additives for this compound Incorporation
The formation of the peptide bond between the activated this compound and the N-terminal amine of the peptide-resin is a critical step that requires efficient activation of the carboxylic acid. A variety of coupling agents have been developed to achieve high yields, minimize reaction times, and suppress potential side reactions, most notably racemization.
Carbodiimides are a classic class of reagents for activating carboxylic acids in peptide synthesis.
DCC (N,N'-Dicyclohexylcarbodiimide): DCC was one of the first widely used coupling reagents. It activates the carboxyl group of this compound by forming a highly reactive O-acylisourea intermediate. However, a major drawback of DCC is the formation of a byproduct, N,N'-dicyclohexylurea (DCU), which is largely insoluble in common SPPS solvents like DCM and DMF, leading to potential contamination and clogging of synthesis equipment. merckmillipore.com
DIC (N,N'-Diisopropylcarbodiimide): DIC functions through the same mechanism as DCC but offers a significant practical advantage. The byproduct, N,N'-diisopropylurea, is soluble in standard organic solvents, making it easily washable from the peptide-resin. bachem.com This property makes DIC particularly well-suited for automated solid-phase peptide synthesis. bachem.com
While effective, carbodiimide-mediated couplings can be slow and are prone to racemization. To mitigate these issues, they are almost always used in combination with racemization-suppressing additives. merckmillipore.com
In modern SPPS, phosphonium (B103445) and aminium salts have become the reagents of choice due to their high efficiency, rapid reaction kinetics, and ease of use. bachem.comsigmaaldrich.com These "in-situ" activating reagents convert the carboxyl group of this compound into active esters in the presence of a non-nucleophilic base, typically DIPEA. chempep.combachem.com
BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate): One of the earliest phosphonium reagents, BOP is highly effective but has fallen out of favor because its reaction byproduct is the carcinogenic hexamethylphosphoramide (B148902) (HMPA). peptide.com
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Developed as a safer alternative to BOP, PyBOP exhibits comparable high reactivity and generates non-carcinogenic byproducts. sigmaaldrich.compeptide.com It is particularly effective for difficult coupling steps.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is one of the most widely used aminium-type coupling reagents. sigmaaldrich.com It reacts with this compound to form a benzotriazolyl (OBt) active ester, which rapidly acylates the free amine. chempep.comsigmaaldrich.com One potential side reaction with aminium reagents like HBTU is guanidinylation of the N-terminal amine if the reagent is used in excess without pre-activation. chempep.comsigmaaldrich.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is an analogue of HBTU that incorporates the 7-azabenzotriazole (OAt) moiety instead of benzotriazole. sigmaaldrich.com It is generally more reactive than HBTU, leading to faster couplings and superior performance in sterically hindered situations. The OAt active esters generated are more reactive and less prone to racemization than their OBt counterparts. sigmaaldrich.compeptide.com
PyOxim ((Ethyl cyano(hydroxyimino)acetato)-tri-(1-pyrrolidinyl)-phosphonium hexafluorophosphate): This is a newer generation coupling reagent based on the Oxyma Pure leaving group. bachem.comsigmaaldrich.com It offers coupling efficiencies that can exceed those of HBTU and sometimes even HATU. A key advantage of PyOxim and other Oxyma-based reagents is that they are not derived from potentially explosive benzotriazoles, enhancing laboratory safety. sigmaaldrich.com
Interactive Table: Comparison of Common Coupling Reagents
| Reagent | Type | Key Advantage(s) | Key Disadvantage(s) |
|---|---|---|---|
| DIC | Carbodiimide | Soluble urea (B33335) byproduct, cost-effective | Slower reactions, requires additives |
| PyBOP | Phosphonium | High reactivity, safer byproducts than BOP | Higher cost |
| HBTU | Aminium | Very common, efficient, cost-effective | Can cause guanidinylation side reaction |
| HATU | Aminium | Highly reactive, reduces racemization | Higher cost than HBTU |
| PyOxim | Phosphonium | High reactivity, non-explosive (safer) | Higher cost |
A significant risk during the activation of any N-α-protected amino acid is racemization—the loss of stereochemical integrity at the α-carbon. This occurs via the formation of a 5(4H)-oxazolone intermediate. While glutamic acid is less susceptible to racemization than residues like histidine or cysteine, maintaining chiral purity is paramount for synthesizing biologically active peptides. peptide.comnih.gov
Additives such as HOBt and HOAt are used to suppress this side reaction. They function by intercepting the highly reactive activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form an active ester (OBt or OAt ester). These esters are less reactive than the initial intermediate, which reduces the rate of oxazolone (B7731731) formation and thus minimizes racemization. peptide.com However, they remain sufficiently reactive to ensure efficient acylation of the N-terminal amine.
HOBt (1-Hydroxybenzotriazole): For decades, HOBt has been the standard additive used with carbodiimides to prevent racemization and catalyze the coupling reaction. merckmillipore.com The addition of HOBt is also known to prevent dehydration side reactions in asparagine and glutamine residues. merckmillipore.com
HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is a more potent racemization suppressant than HOBt. sigmaaldrich.com The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling, accelerating the reaction. sigmaaldrich.com This makes HOAt, and by extension HATU, particularly effective for challenging couplings where the risk of racemization is higher. sigmaaldrich.compeptide.com
The use of these additives is a standard and crucial practice in Fmoc-SPPS protocols to ensure the synthesis of high-purity peptides. peptide.comnih.gov
Resin Selection and Linker Compatibility for this compound Sequences
Wang and Rink Amide Resins
Wang Resin: The Wang resin is a widely utilized solid support for the synthesis of peptides with a C-terminal carboxylic acid. altabioscience.compeptide.com It features a p-alkoxybenzyl alcohol linker that forms an ester bond with the first Fmoc-amino acid. altabioscience.comglycopep.com This linkage is labile to moderately acidic conditions, typically treatment with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), which cleaves the completed peptide from the resin. peptide.com
When using this compound with Wang resin, the benzyl ester on the glutamic acid side chain is generally stable to the repetitive basic conditions (e.g., piperidine) used for Fmoc group removal. However, a key consideration is the loading of the first amino acid, which can be susceptible to racemization, particularly for amino acids like Cys and His. peptide.com To mitigate this, the use of pre-loaded Fmoc-amino acid Wang resins is a common practice, which are often prepared using methods that minimize enantiomerization and dipeptide formation. glycopep.com A potential side reaction associated with Wang resin, especially with C-terminal proline, is the formation of diketopiperazines, which can lead to cleavage of the dipeptide from the resin. iris-biotech.de
Rink Amide Resin: For the synthesis of peptide amides, the Rink Amide resin is a standard choice in Fmoc-SPPS. merckmillipore.comluxembourg-bio.com This resin possesses a linker that, upon cleavage with TFA, yields a C-terminal amide. nih.gov The attachment of the first Fmoc-amino acid is through a stable amide bond, which avoids the risk of racemization associated with the esterification to Wang resin. merckmillipore.com
A potential issue with the Rink Amide resin is the decomposition of the linker during the final TFA cleavage step, which can lead to the formation of C-terminal N-alkylated peptide amides as byproducts. researchgate.net The choice of scavengers in the cleavage cocktail can influence the prevalence of such side reactions. researchgate.net
| Resin Type | C-Terminal Functionality | Linkage to First Amino Acid | Cleavage Condition | Potential Side Reactions with this compound Sequences |
|---|---|---|---|---|
| Wang Resin | Carboxylic Acid | Ester | ~50% TFA in DCM | Racemization during loading, Diketopiperazine formation |
| Rink Amide Resin | Amide | Amide | ~95% TFA | Linker decomposition leading to N-alkylated amides |
Sterically Hindered Linkers for Specific C-Terminal Residues
For certain C-terminal residues, including those prone to side reactions, the use of sterically hindered linkers is advantageous. Trityl-based resins, such as 2-chlorotrityl chloride (2-CTC) resin, offer significant benefits. The bulky nature of the trityl linker minimizes side reactions like diketopiperazine formation, which can occur with benzyl alcohol-based linkers like Wang resin, especially during the Fmoc deprotection of the second amino acid. sigmaaldrich.com
Furthermore, loading the first amino acid onto a trityl-based resin can be achieved without the activation of the amino acid's carboxyl group, thereby preventing racemization. sigmaaldrich.com This is particularly important for sensitive amino acids. The linkage to 2-CTC resin is also highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions, which can be beneficial for preserving sensitive protecting groups on the peptide side chains. jacsdirectory.com
Automation and Microwave-Assisted SPPS Utilizing this compound
The principles of Fmoc-SPPS are well-suited for automation, and the development of automated peptide synthesizers has significantly enhanced the efficiency and reproducibility of peptide synthesis. beilstein-journals.orgnih.gov Furthermore, the application of microwave energy has emerged as a powerful tool to accelerate the chemical reactions involved in SPPS. nih.govluxembourg-bio.com
Efficiency in Automated Peptide Synthesizers
Automated peptide synthesizers perform all the repetitive steps of SPPS, including deprotection, washing, coupling, and capping, in a programmable and unattended manner. nih.gov This not only reduces manual labor but also minimizes human error, leading to more consistent and reliable synthesis outcomes. nih.gov The Fmoc/tBu strategy, which is compatible with this compound, is the most commonly used chemistry in automated SPPS. beilstein-journals.org
The efficiency of automated synthesis allows for the routine production of long and complex peptides, including therapeutic peptides like glucagon-like peptide-1 (GLP-1) analogs, which may contain glutamic acid residues. vapourtec.comgyrosproteintechnologies.com Automated platforms can also facilitate high-throughput synthesis, enabling the rapid preparation of peptide libraries for drug discovery and other applications. gyrosproteintechnologies.com
Microwave-Assisted Protocols for Faster Coupling Rates
The increased reaction temperatures in MA-SPPS can also help to disrupt peptide aggregation on the resin, which is a common cause of incomplete reactions and low purity in the synthesis of "difficult" sequences. luxembourg-bio.com For sterically hindered amino acids, which may require longer coupling times in conventional SPPS, microwave assistance can be particularly beneficial. luxembourg-bio.com While specific studies on this compound are not extensively detailed, the general principles of MA-SPPS are applicable, and protocols often list standard protected amino acids, including Fmoc-Glu(OtBu)-OH, as being compatible with these accelerated methods. nih.gov
| Parameter | Conventional Automated SPPS | Microwave-Assisted Automated SPPS |
|---|---|---|
| Typical Coupling Time | 30-60 minutes | 5-20 minutes |
| Typical Deprotection Time | 15-20 minutes | ~3 minutes |
| Overall Synthesis Time | Significantly longer | Dramatically reduced |
| Efficiency for Difficult Sequences | Prone to aggregation and incomplete coupling | Improved due to thermal disruption of aggregation |
Deprotection and Cleavage Chemistries Involving Fmoc Glu Obzl Oh Residues
Fmoc Deprotection Mechanisms and Reagents
The Fmoc group is a base-labile protecting group commonly removed under basic conditions. wikipedia.org The mechanism involves a two-step process initiated by the abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by a base. This is followed by a β-elimination reaction, leading to the release of the free amine and the formation of dibenzofulvene (DBF). rsc.orgnih.gov To prevent the highly reactive DBF from reacting with the deprotected amine or other functional groups, a nucleophile is typically included in the deprotection mixture to trap the DBF intermediate, forming a stable adduct. rsc.orgnih.gov
Base-Mediated Cleavage (Piperidine, DBU)
Piperidine (B6355638) is the most widely used base for Fmoc deprotection in SPPS due to its effectiveness in cleaving the Fmoc group and efficiently trapping the dibenzofulvene byproduct. wikipedia.orgnih.govresearchgate.net A common deprotection solution is 20% piperidine in N,N-dimethylformamide (DMF). wikipedia.org
While piperidine is effective, it can lead to side reactions, particularly the formation of aspartimide in sequences containing aspartic acid, which can result in epimerization and the formation of undesired byproducts. nih.govresearchgate.netiris-biotech.de
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another base used for Fmoc deprotection. rsc.orgwikipedia.org DBU is a strong, non-nucleophilic base. rsc.org While DBU can rapidly remove the Fmoc group, using DBU alone in batch mode can leave the dibenzofulvene intermediate untrapped, potentially leading to unwanted reactions. rsc.org Combinations of DBU with nucleophiles like piperazine (B1678402) have been explored to mitigate this issue and offer faster deprotection kinetics compared to piperidine in some cases. rsc.orgacs.org
Kinetic Studies of Fmoc Removal in Fmoc-Glu(OBzl)-OH Containing Sequences
Kinetic studies of Fmoc deprotection are important for optimizing reaction times and minimizing side product formation in SPPS. The rate of Fmoc removal can be monitored by measuring the absorbance of the dibenzofulvene-nucleophile adduct, typically at 301 nm or 300 nm. rsc.orgresearchgate.net
Research has compared the kinetics of different deprotection reagents. For example, a solution of 5% piperazine and 2% DBU in DMF has been shown to be faster than 20% piperidine in DMF for Fmoc deprotection in model systems. rsc.org The half-life (t1/2) for Fmoc deprotection using 20% piperidine in DMF has been reported to be around 6-7 seconds in some studies. rsc.org Studies have also investigated the kinetics of Fmoc removal from specific amino acids, including those in peptide sequences. researchgate.net While specific kinetic data for Fmoc removal directly from this compound within a peptide sequence were not extensively detailed in the provided search results, the general principles and kinetics observed for other Fmoc-protected amino acids and peptides using standard reagents like piperidine and DBU are applicable. The efficiency of Fmoc removal can be influenced by factors such as the concentration of the base, the solvent, temperature, and the peptide sequence itself. rsc.orgresearchgate.netscielo.org.mx
Benzyl (B1604629) Ester Deprotection Strategies for the γ-Carboxyl Group
The benzyl ester (OBzl) group protecting the γ-carboxyl of glutamic acid in this compound is typically removed under conditions that are orthogonal to Fmoc deprotection. This allows for selective manipulation of the α-amino group during peptide elongation while the side-chain carboxyl remains protected. Benzyl esters are generally stable to the basic conditions used for Fmoc removal.
Catalytic Hydrogenation (Pd/C)
Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a widely used method for the cleavage of benzyl esters. libretexts.orgrsc.orggcwgandhinagar.com This method involves exposing the protected peptide to hydrogen gas in the presence of the Pd/C catalyst, which cleaves the benzylic C-O bond, releasing the free carboxylic acid and toluene. libretexts.orgrsc.org
Transfer hydrogenation, using hydrogen donors such as cyclohexene (B86901) or ammonium (B1175870) formate (B1220265) with Pd/C, is an alternative to using hydrogen gas and can be convenient for the removal of benzyl esters in peptide synthesis. rsc.orgresearchgate.net This method is generally mild and orthogonal to Fmoc deprotection.
Strong Acid-Mediated Cleavage (TFMSA, HBr in TFA)
Strong acids can also be used to cleave benzyl esters. Trifluoromethanesulfonic acid (TFMSA) and hydrogen bromide (HBr) in trifluoroacetic acid (TFA) are examples of strong acid cocktails used for deprotection in peptide synthesis. fishersci.casigmaaldrich.comnih.govnih.govfishersci.se These conditions are typically employed for the final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups, including benzyl esters. iris-biotech.deiris-biotech.de
While effective, strong acid treatments can potentially lead to side reactions, depending on the sensitivity of the peptide sequence. masterorganicchemistry.com Scavengers are often added to strong acid cocktails to minimize these unwanted reactions. masterorganicchemistry.com
Orthogonal Deprotection of Side Chains in Multi-protected Peptides
The use of Fmoc for α-amino protection and OBzl for γ-carboxyl protection in this compound exemplifies an orthogonal protection strategy in peptide synthesis. iris-biotech.decsic.esbiosynth.com Orthogonal protecting groups can be removed selectively under different chemical conditions without affecting other protecting groups present in the molecule. iris-biotech.demasterorganicchemistry.combiosynth.com
On-Resin Selective Cleavage of Side-Chain Protecting Groups
In solid-phase peptide synthesis utilizing the Fmoc strategy, side-chain functional groups are typically protected with groups that are stable to the basic conditions used for Fmoc removal but can be cleaved by acid at the end of the synthesis, often concurrently with the cleavage of the peptide from the resin. iris-biotech.depeptide.com However, for the synthesis of branched, cyclic, or side-chain modified peptides, selective deprotection of specific side chains while the peptide remains on the resin is necessary. iris-biotech.debachem.comsigmaaldrich.com This requires the use of side-chain protecting groups that can be removed under conditions orthogonal to both Fmoc deprotection and the final cleavage from the resin. The benzyl ester group on the glutamic acid side chain of this compound is one such protecting group that can potentially be selectively cleaved on-resin to allow for subsequent derivatization of the free carboxylic acid.
Lewis Acid-Mediated Deprotection of Benzyl Esters
Lewis acids have been explored as reagents for the cleavage of ester protecting groups, including benzyl esters. The mechanism often involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and enhances the leaving group ability of the benzyloxy moiety. acsgcipr.org This can facilitate an SN2-type displacement by a nucleophile, or in the presence of a protic source, lead to hydrolysis. acsgcipr.org
Various Lewis acids, such as AlCl3, TiCl4, and SnCl4, have been reported to be effective in cleaving esters. acsgcipr.orgnih.govresearchgate.net SnCl4, for instance, has been shown to cleave benzyl esters selectively in the presence of other functional groups like benzyl ethers, amines, and amides in solution. researchgate.net
However, achieving selective on-resin cleavage of benzyl esters using Lewis acids within the context of Fmoc-SPPS can be challenging due to the potential lability of other protecting groups or the peptide-resin linkage to acidic conditions. Research investigating FeCl3 for the on-resin deprotection of tert-butyl esters of aspartic and glutamic acid in Fmoc-SPPS found that while effective for tert-butyl esters, benzyl esters were resistant to cleavage under these specific FeCl3 conditions. nih.govacs.orgresearchgate.net Similarly, the benzyl ester of this compound was reported to be resistant to treatment with an acidic resin (Amberlyst 15) in hexafluoroisopropanol (HFIP), conditions that successfully deprotected a tert-butyl ether. google.com
These findings suggest that while Lewis acids can mediate benzyl ester cleavage, the reaction conditions, including the choice of Lewis acid, solvent, temperature, and reaction time, must be carefully optimized to achieve selective deprotection of the benzyl ester on-resin without compromising the integrity of the peptide sequence, other protecting groups (such as Fmoc or tBu-based side-chain protection), or the linkage to the solid support.
Selective Derivatization after On-Resin Deprotection
The selective removal of the benzyl ester protecting group from the γ-carboxylic acid of a glutamic acid residue on the solid support liberates a free carboxylic acid functionality. This deprotected carboxylic acid is now available for further chemical modification while the peptide chain remains anchored to the resin. This on-resin derivatization strategy allows for the introduction of various molecules, such as fluorophores, labels, or other functional groups, directly onto the peptide side chain at a specific site. nih.govacs.orgacs.org
Following the selective Lewis acid-mediated deprotection of the benzyl ester, the free carboxylic acid can undergo coupling reactions with suitable nucleophiles, such as amines or alcohols, in the presence of coupling reagents commonly used in peptide synthesis. nih.govacs.org This enables the formation of amide or ester linkages at the γ-position of the glutamic acid residue. The ability to perform these derivatization reactions on-resin simplifies purification, as excess reagents and by-products can be easily removed by washing the solid support. acs.org
Side Reactions and Purity Considerations in Fmoc Glu Obzl Oh Peptide Synthesis
Racemization Studies During Coupling of Fmoc-Glu(OBzl)-OH
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis, as it can lead to the formation of diastereomers that are often difficult to separate from the desired peptide. highfine.compeptide.com Fmoc-protected amino acids, including this compound, are susceptible to racemization during the activation and coupling steps. highfine.compeptide.commdpi.com
Factors Influencing α-Carbon Chirality Retention
Several factors influence the degree of racemization during peptide coupling. The activation of the carboxyl group is a primary cause, often proceeding through intermediates like oxazolones, which are prone to racemization. highfine.commdpi.com The choice of coupling reagent and additives plays a crucial role. highfine.combachem.com Basic conditions, particularly the strength and steric hindrance of the base used for neutralization or Fmoc deprotection, can also promote α-proton abstraction and subsequent racemization. highfine.commdpi.com Temperature and solvent also affect racemization rates. mdpi.comrsc.org
Mitigation Strategies for Racemization
Strategies to minimize racemization of this compound during coupling include the careful selection of coupling reagents and the use of racemization-suppressing additives such as HOBt, HOAt, or Oxyma Pure. highfine.compeptide.combachem.com Using less basic or sterically hindered bases like DIPEA instead of triethylamine (B128534) can help. highfine.com Performing coupling reactions at lower temperatures can also reduce racemization rates. mdpi.com The use of specific coupling protocols, such as those employing phosphonium (B103445) reagents or carbodiimides in combination with additives, can significantly suppress racemization. bachem.com
Intramolecular Cyclization and Byproduct Formation
Glutamic acid residues, particularly when located at the N-terminus or within the peptide chain, can undergo intramolecular cyclization reactions, leading to the formation of cyclic byproducts.
Pyroglutamyl Formation from N-Terminal Glutamic Acid Residues
N-terminal glutamic acid residues are known to cyclize to form pyroglutamic acid (pGlu), a five-membered lactam ring. thieme-connect.dewikipedia.orgresearchgate.netpeptide.com This reaction involves the attack of the free N-terminal amino group on the γ-carboxylic acid side chain. wikipedia.orgacs.orgacs.org While this can occur spontaneously, it can be catalyzed by both acidic and basic conditions. thieme-connect.dewikipedia.orgresearchgate.net In Fmoc-based synthesis, base-catalyzed pyroglutamyl formation has been reported for Fmoc-Glu(OBzl)-peptides during piperidine (B6355638) deprotection steps. thieme-connect.de However, using short deprotection times with concentrated piperidine solutions can minimize this side reaction. thieme-connect.de Pyroglutamyl formation renders the N-terminus unreactive for further peptide elongation, effectively terminating the chain and leading to truncated peptides. wikipedia.org
Succinimide (B58015) Formation (related to Asp, but relevant in context of Glu side chain)
While succinimide formation is more commonly associated with aspartic acid residues, which cyclize to form a five-membered succinimide ring via attack of the peptide backbone nitrogen on the β-carboxylic acid side chain, it is relevant to consider in the context of glutamic acid due to the potential for similar intramolecular reactions involving the γ-carboxylic acid. peptide.comwikipedia.orgmdpi.commdpi.comacs.orgpeptide.com However, glutamic acid, with its longer side chain, is less prone to forming the analogous six-membered glutarimide (B196013) ring compared to aspartic acid forming a five-membered succinimide. acs.orgwikipedia.org The formation of glutarimide from glutamic acid is significantly slower and less common under typical peptide synthesis conditions compared to aspartimide formation from aspartic acid. wikipedia.org Nevertheless, under certain conditions, particularly prolonged exposure to base or elevated temperatures, intramolecular reactions involving the γ-benzyl ester of glutamic acid could potentially lead to undesired cyclic products, although succinimide formation from aspartic acid is a much more prevalent issue in peptide synthesis. peptide.comwikipedia.org
Ester Hydrolysis and its Prevention
The benzyl (B1604629) ester protecting group on the γ-carboxylic acid of this compound is generally stable during the basic conditions used for Fmoc removal. libretexts.org However, premature cleavage of the benzyl ester (hydrolysis) can occur, particularly in the presence of water or under strongly acidic or basic conditions outside the standard Fmoc SPPS protocols. libretexts.orgpublish.csiro.aunih.gov Preventing ester hydrolysis is crucial to maintain the integrity of the side chain protection until the desired deprotection step. This is typically achieved by using anhydrous solvents during synthesis and avoiding prolonged exposure to conditions known to cleave benzyl esters prematurely. libretexts.org Benzyl esters are commonly removed by catalytic hydrogenation or treatment with strong acids like trifluoromethanesulfonic acid (TFMSA). libretexts.orgsigmaaldrich.com
Purity Assessment of this compound Building Blocks
Assessing the purity of this compound is critical before its use in peptide synthesis. Various analytical techniques are employed to determine its quality and identify potential impurities.
Specific analytical parameters evaluated for Fmoc-amino acids often include melting point, optical rotation, water content (determined by Karl Fischer titration), residual solvents (determined by gas chromatography), and acetic acid content (determined by HPLC or ion chromatography). bachem.com Enantiomeric purity is also a critical quality attribute, often assessed using chiral HPLC methods. merck-lifescience.com.twcat-online.comrsc.org While standard HPLC can determine chemical purity, it may not differentiate between enantiomers. merck-lifescience.com.tw
For this compound specifically, typical specifications from suppliers might include purity levels determined by HPLC, TLC, and acidimetric assay, as well as enantiomeric purity. sigmaaldrich.comsigmaaldrich.com
Impact of Acetic Acid and Free Amino Acid Impurities on Peptide Assembly
Impurities in Fmoc-amino acid building blocks, even in trace amounts, can significantly impact the efficiency and purity of solid-phase peptide synthesis. Acetic acid and free amino acids are two such critical impurities.
Impact of Acetic Acid:
Acetic acid contamination in Fmoc-amino acids can lead to chain termination during peptide synthesis. merck-lifescience.com.twsigmaaldrich.com Due to its small molecular mass and high reactivity, even negligible amounts of acetic acid can cause significant issues. merck-lifescience.com.twnih.gov When present, acetic acid can compete with the activated Fmoc-amino acid for coupling to the free amino group on the growing peptide chain. merck-lifescience.com.tw If acetic acid couples instead of the desired amino acid, it effectively caps (B75204) the peptide chain, preventing further elongation at that site. merck-lifescience.com.tw This results in truncated peptide sequences, reducing the yield of the desired full-length product and complicating purification. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com Levels of acetic acid as low as <0.02% are required for clean SPPS. merck-lifescience.com.twnih.gov
Impact of Free Amino Acid:
Free amino acid impurities in Fmoc-amino acid derivatives arise from incomplete Fmoc protection during synthesis or from partial deprotection during storage. merck-lifescience.com.twnih.govsigmaaldrich.com The presence of free amino acid can lead to the insertion of multiple copies of the target amino acid into the peptide chain. merck-lifescience.com.twnih.govsigmaaldrich.com This occurs because the free amino group of the impurity can participate in coupling reactions, leading to the incorporation of an extra amino acid residue. merck-lifescience.com.twnih.gov Furthermore, traces of free amine can promote the autocatalytic cleavage of the Fmoc group during long-term storage of the Fmoc-amino acid derivative, further increasing the impurity level over time. merck-lifescience.com.twnih.gov
Quality Control Standards for Commercial Fmoc-Amino Acid Derivatives
The industrialization and regulation of Fmoc-protected amino acid derivatives have led to significant improvements in their quality. nih.govambiopharm.com Commercial suppliers adhere to stringent quality control standards to ensure the suitability of these building blocks for peptide synthesis, particularly for pharmaceutical applications requiring high purity. merck-lifescience.com.twsigmaaldrich.comambiopharm.com
Key quality control parameters for commercial Fmoc-amino acid derivatives include:
HPLC Purity: Most commercial Fmoc amino acids are available with high RP-HPLC purity, often specified at ≥ 99%. merck-lifescience.com.twsigmaaldrich.comnih.govsigmaaldrich.comcem.commerckmillipore.com Suppliers often quantify significant amino acid-related impurities to ensure they are not hidden under the main product peak. merck-lifescience.com.twsigmaaldrich.com
Enantiomeric Purity: High enantiomeric purity is crucial to avoid the incorporation of D-amino acids, which can lead to the formation of diastereomeric peptides that are difficult to separate from the desired product. merck-lifescience.com.twrsc.orgsigmaaldrich.comambiopharm.comcem.com Standard specifications for enantiomeric purity are often ≥ 99.8%. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.comcem.commerckmillipore.com Chiral HPLC and GC-MS methods are used for this assessment. merck-lifescience.com.twcat-online.comrsc.org
Free Amine Content: Low free amino acid content is essential to prevent double insertions and improve the stability of the Fmoc-amino acid derivative during storage. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com Quantitative methods, such as GC-based assays, are employed to determine free amine content, with specifications often ≤ 0.2%. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com
Acetate (B1210297) Content: Strict control of acetic acid levels is maintained to minimize chain termination. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com Specifications for acetate content are typically very low, often ≤ 0.02%. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com
Suppliers utilize a range of analytical techniques, including HPLC with optimized methods for separating impurities, GC for residual solvents and free amines, Karl Fischer titration for water content, and spectroscopic methods for identity confirmation. bachem.commerck-lifescience.com.twsigmaaldrich.com These rigorous quality control measures ensure that commercial Fmoc-amino acid derivatives, including this compound, meet the high-purity requirements for efficient and successful peptide synthesis. merck-lifescience.com.twsigmaaldrich.comambiopharm.commerckmillipore.com
Here is a table summarizing typical quality control standards for commercial Fmoc-amino acid derivatives:
| Quality Parameter | Typical Specification | Analytical Method(s) | Impact of Impurity |
| HPLC Purity | ≥ 99% | RP-HPLC (UV detection) | Lower purity of final peptide, difficult purification |
| Enantiomeric Purity | ≥ 99.8% | Chiral HPLC, GC-MS | Formation of diastereomers, difficult separation |
| Free Amine Content | ≤ 0.2% | GC-based assay, TLC-ninhydrin assay | Double amino acid insertions, reduced storage stability |
| Acetate Content | ≤ 0.02% | HPLC, Ion Chromatography, GC-based method | Chain termination, truncated peptides |
| Water Content | Specified | Karl Fischer titration | Can affect coupling efficiency |
| Residual Solvents | Specified | Gas Chromatography | Can interfere with synthesis reactions |
Note: Specific values may vary slightly between suppliers and product grades.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 123639-61-2 (CAS) sigmaaldrich.comsigmaaldrich.comruifuchemical.com, 135398 (Compound) |
| Acetic acid | 174 |
| Piperidine | 8082 |
| Trifluoroacetic acid | 6379 |
| Benzyl alcohol | 311 |
| L-Glutamic acid | 33034 |
| Fmoc-Cl | 27377 |
| Fmoc-OSu | 497093 |
| Dicyclohexylcarbodiimide | 7954 |
| 4-Dimethylaminopyridine | 8025 |
| N-methylmorpholine | 7977 |
| Dibenzofulvene | 13156 |
| Fmoc-β-Ala-OH | 123639-59-8 (CAS) |
| Fmoc-Asp(OtBu)-OH | 32998 |
| Fmoc-Arg(Pbf)-OH | 480212 |
| Fmoc-Asn(Trt)-OH | 443936 |
| Fmoc-Gln(Trt)-OH | 443937 |
Purity Assessment of this compound Building Blocks
Assessing the purity of this compound is critical before its use in peptide synthesis. Various analytical techniques are employed to determine its quality and identify potential impurities.
Specific analytical parameters evaluated for Fmoc-amino acids often include melting point, optical rotation, water content (determined by Karl Fischer titration), residual solvents (determined by gas chromatography), and acetic acid content (determined by HPLC or ion chromatography). bachem.com Enantiomeric purity is also a critical quality attribute, often assessed using chiral HPLC methods. merck-lifescience.com.twcat-online.comrsc.org While standard HPLC can determine chemical purity, it may not differentiate between enantiomers. merck-lifescience.com.tw
For this compound specifically, typical specifications from suppliers might include purity levels determined by HPLC, TLC, and acidimetric assay, as well as enantiomeric purity. sigmaaldrich.comsigmaaldrich.com
Impact of Acetic Acid and Free Amino Acid Impurities on Peptide Assembly
Impurities in Fmoc-amino acid building blocks, even in trace amounts, can significantly impact the efficiency and purity of solid-phase peptide synthesis. Acetic acid and free amino acids are two such critical impurities.
Impact of Acetic Acid:
Acetic acid contamination in Fmoc-amino acids can lead to chain termination during peptide synthesis. merck-lifescience.com.twsigmaaldrich.com Due to its small molecular mass and high reactivity, even negligible amounts of acetic acid can cause significant issues. merck-lifescience.com.twnih.gov When present, acetic acid can compete with the activated Fmoc-amino acid for coupling to the free amino group on the growing peptide chain. merck-lifescience.com.tw If acetic acid couples instead of the desired amino acid, it effectively caps the peptide chain, preventing further elongation at that site. merck-lifescience.com.tw This results in truncated peptide sequences, reducing the yield of the desired full-length product and complicating purification. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com Levels of acetic acid as low as <0.02% are required for clean SPPS. merck-lifescience.com.twnih.gov
Impact of Free Amino Acid:
Free amino acid impurities in Fmoc-amino acid derivatives arise from incomplete Fmoc protection during synthesis or from partial deprotection during storage. merck-lifescience.com.twnih.govsigmaaldrich.com The presence of free amino acid can lead to the insertion of multiple copies of the target amino acid into the peptide chain. merck-lifescience.com.twnih.govsigmaaldrich.com This occurs because the free amino group of the impurity can participate in coupling reactions, leading to the incorporation of an extra amino acid residue. merck-lifescience.com.twnih.gov Furthermore, traces of free amine can promote the autocatalytic cleavage of the Fmoc group during long-term storage of the Fmoc-amino acid derivative, further increasing the impurity level over time. merck-lifescience.com.twnih.gov
Quality Control Standards for Commercial Fmoc-Amino Acid Derivatives
The industrialization and regulation of Fmoc-protected amino acid derivatives have led to significant improvements in their quality. nih.govambiopharm.com Commercial suppliers adhere to stringent quality control standards to ensure the suitability of these building blocks for peptide synthesis, particularly for pharmaceutical applications requiring high purity. merck-lifescience.com.twsigmaaldrich.comambiopharm.com
Key quality control parameters for commercial Fmoc-amino acid derivatives include:
HPLC Purity: Most commercial Fmoc amino acids are available with high RP-HPLC purity, often specified at ≥ 99%. merck-lifescience.com.twsigmaaldrich.comnih.govsigmaaldrich.comcem.commerckmillipore.com Suppliers often quantify significant amino acid-related impurities to ensure they are not hidden under the main product peak. merck-lifescience.com.twsigmaaldrich.com
Enantiomeric Purity: High enantiomeric purity is crucial to avoid the incorporation of D-amino acids, which can lead to the formation of diastereomeric peptides that are difficult to separate from the desired product. merck-lifescience.com.twrsc.orgsigmaaldrich.comambiopharm.comcem.com Standard specifications for enantiomeric purity are often ≥ 99.8%. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.comcem.commerckmillipore.com Chiral HPLC and GC-MS methods are used for this assessment. merck-lifescience.com.twcat-online.comrsc.org
Free Amine Content: Low free amino acid content is essential to prevent double insertions and improve the stability of the Fmoc-amino acid derivative during storage. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com Quantitative methods, such as GC-based assays, are employed to determine free amine content, with specifications often ≤ 0.2%. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com
Acetate Content: Strict control of acetic acid levels is maintained to minimize chain termination. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com Specifications for acetate content are typically very low, often ≤ 0.02%. merck-lifescience.com.twsigmaaldrich.comsigmaaldrich.com
Suppliers utilize a range of analytical techniques, including HPLC with optimized methods for separating impurities, GC for residual solvents and free amines, Karl Fischer titration for water content, and spectroscopic methods for identity confirmation. bachem.commerck-lifescience.com.twsigmaaldrich.com These rigorous quality control measures ensure that commercial Fmoc-amino acid derivatives, including this compound, meet the high-purity requirements for efficient and successful peptide synthesis. merck-lifescience.com.twsigmaaldrich.comambiopharm.commerckmillipore.com
Here is a table summarizing typical quality control standards for commercial Fmoc-amino acid derivatives:
| Quality Parameter | Typical Specification | Analytical Method(s) | Impact of Impurity |
| HPLC Purity | ≥ 99% | RP-HPLC (UV detection) | Lower purity of final peptide, difficult purification |
| Enantiomeric Purity | ≥ 99.8% | Chiral HPLC, GC-MS | Formation of diastereomers, difficult separation |
| Free Amine Content | ≤ 0.2% | GC-based assay, TLC-ninhydrin assay | Double amino acid insertions, reduced storage stability |
| Acetate Content | ≤ 0.02% | HPLC, Ion Chromatography, GC-based method | Chain termination, truncated peptides |
| Water Content | Specified | Karl Fischer titration | Can affect coupling efficiency |
| Residual Solvents | Specified | Gas Chromatography | Can interfere with synthesis reactions |
Note: Specific values may vary slightly between suppliers and product grades.
Solution Phase Peptide Synthesis and Fragment Condensation Utilizing Fmoc Glu Obzl Oh
Methodologies for Solution-Phase Peptide Elongation with Fmoc-Glu(OBzl)-OH
Solution-phase peptide synthesis can be carried out using different strategies, including segment condensation and stepwise chain building. thieme-connect.de this compound is compatible with various coupling reagents used in solution phase, such as carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt or OxymaPure. google.comdokumen.pub
Segment Condensation Approaches
Segment condensation involves synthesizing smaller protected peptide fragments separately and then coupling these fragments in solution to form a larger peptide chain. thieme-connect.de this compound can be incorporated into these fragments. When this compound is at the C-terminus of a fragment, its α-carboxyl group is activated for coupling to the N-terminus of another fragment. If it is within a fragment or at the N-terminus, the Fmoc group is removed to allow coupling with the activated carboxyl group of another amino acid or fragment. The OBzl group on the side chain remains protected during the fragment coupling steps and is typically removed at a later stage.
Stepwise Chain Building Strategies (C→N vs. N→C)
Stepwise chain elongation in solution phase can proceed in either the C-terminal to N-terminal (C→N) or N-terminal to C-terminal (N→C) direction. karger.com
C→N Strategy: In this more common approach, the peptide chain is built by sequentially adding amino acids to the C-terminus of the growing peptide. The C-terminal amino acid's carboxyl group is typically protected, and the N-terminus is free to react with the activated carboxyl group of the next incoming protected amino acid. This compound can be used as one of the incoming protected amino acids, with its Fmoc group eventually removed to allow further elongation.
N→C Strategy: This less frequently used strategy involves adding amino acids to the N-terminus of the growing peptide chain. The N-terminus of the starting amino acid or peptide is protected, and the C-terminus is free to react with the activated carboxyl group of the next protected amino acid. While less common with standard Fmoc chemistry, variations exist.
The choice between C→N and N→C strategies in solution phase can depend on factors such as the peptide sequence, the potential for racemization, and the solubility of intermediates. thieme-connect.de The urethane (B1682113) protection provided by the Fmoc group helps suppress racemization during activation and coupling steps. nih.gov
Strategies for Fragment Condensation
Fragment condensation is a powerful strategy for synthesizing complex peptides and proteins by joining pre-synthesized peptide segments. thieme-connect.de this compound plays a role in both the preparation of these protected fragments and their subsequent ligation.
Preparation of Protected Peptide Fragments with this compound at Termini
Protected peptide fragments can be synthesized using either solid-phase or solution-phase methods. thieme-connect.de When preparing fragments for solution-phase condensation, the protecting group strategy is critical. The orthogonal lability of the Fmoc and OBzl groups in this compound is advantageous here.
If this compound is intended to be at the N-terminus of a fragment for condensation, the fragment synthesis would involve coupling protected amino acids to a starting material, culminating in the coupling of this compound. The Fmoc group would remain intact to protect the N-terminus during fragment purification and storage, and would be removed just prior to the ligation reaction.
If this compound is at the C-terminus of a fragment, the synthesis would start with a protected amino acid and proceed stepwise or via segment coupling, ending with the incorporation of this compound. The α-carboxyl of the glutamic acid residue in this compound would be the site of activation for coupling to the N-terminus of another fragment. The OBzl group would remain as a protected side chain throughout the fragment synthesis and condensation.
The synthesis of protected peptide fragments can be achieved using solid supports like 2-chlorotrityl chloride resin, which allows for the cleavage of protected peptide acids under mild conditions suitable for fragment condensation. oup.com
Ligation Reactions for Complex Peptide Construction
Ligation reactions involve the coupling of protected peptide fragments in solution to form larger peptides. thieme-connect.de When fragments containing this compound are used, the coupling typically occurs between the activated C-terminus of one fragment and the deprotected N-terminus of another.
For a fragment with this compound at the C-terminus, the α-carboxyl group of the glutamic acid residue is activated using coupling reagents. This activated fragment is then reacted with a peptide fragment having a free N-terminus. The Fmoc group on the incoming fragment would have been selectively removed beforehand. The OBzl group on the glutamic acid side chain remains protected during this ligation step.
Conversely, if this compound is at the N-terminus of a fragment, the Fmoc group is removed to expose the α-amino group. This fragment is then coupled with a fragment that has an activated C-terminus.
Advanced Applications and Derivatizations of Fmoc Glu Obzl Oh in Research
Role of Fmoc-Glu(OBzl)-OH in the Synthesis of Bioactive Peptides
The incorporation of this compound into peptide sequences is instrumental in synthesizing bioactive peptides with tailored properties. chemimpex.com These peptides can serve various functions in biological and medical research.
Modulating Hydrophobic Characteristics for Peptide Formulations
The γ-benzyl ester modification of glutamic acid within a peptide sequence can influence its hydrophobic characteristics. chemimpex.com This modification can improve solubility and potentially enhance the efficacy of peptide formulations. chemimpex.com
Synthesis of Enzyme Inhibitors and Probes for Protein-Protein Interactions
Peptides synthesized using this compound can be designed to act as enzyme inhibitors or probes for studying protein-protein interactions. By incorporating this protected amino acid, researchers can create peptides that mimic or interfere with natural biological processes, aiding in the investigation of enzyme kinetics and mechanisms, as well as how proteins interact within cellular pathways.
Integration into Bioconjugation Methodologies
This compound plays a role in bioconjugation, the process of chemically linking biomolecules. chemimpex.com Its protected functional groups can be selectively deprotected to allow for site-specific attachment of other molecules.
Site-Specific Attachment of Biomolecules
The ability to selectively remove the protecting groups on this compound allows for site-specific attachment of various biomolecules. This precision is essential for creating well-defined bioconjugates with predictable properties and functions.
Synthesis of Labeled or Modified Peptides for Research Probes
This compound is used in the synthesis of labeled or modified peptides, which serve as valuable research probes. bloomtechz.com These modified peptides can be utilized to study biological processes with enhanced specificity and sensitivity, such as tracking molecular interactions or visualizing cellular components. bloomtechz.com
Applications in Material Science Research
This compound is explored in the creation of advanced materials, such as hydrogels. chemimpex.com Peptides synthesized using this compound can be designed to be responsive to specific stimuli like temperature, pH, or light, making them suitable for applications in areas such as drug delivery systems and tissue engineering. bloomtechz.comchemimpex.com The compound's unique structural features contribute to the design and synthesis of new peptide-based materials with tailored properties. bloomtechz.com
Development of Advanced Polymeric Materials and Hydrogels
Fmoc-conjugated amino acids and peptides, including those derived from glutamic acid, are explored for their ability to form self-assembling hydrogels and other polymeric materials. The Fmoc group's inherent hydrophobicity and π-π interactions contribute to the self-assembly process, leading to the formation of ordered structures like nanofibers mdpi.comresearchgate.net. The side chain of glutamic acid, protected as the benzyl (B1604629) ester in this compound, can influence the properties of these materials. While glutamine-based hydrogelators have shown better gelation efficiency at neutral pH compared to glutamic acid-based ones, the latter exhibit improved gelation at lower pH due to the protonation of the carboxylic acid group rsc.org. Research involves designing dipeptide-based hydrogelators by attaching hydrophilic amino acids like glutamic acid to Fmoc-conjugated phenylalanine, studying their self-assembly and pH-tuneable behavior rsc.org. These materials hold potential as injectable biomaterials and in drug delivery applications rsc.orgnih.gov.
Induction of Chirality in Quantum Dot Systems
This compound has been utilized in the formation of hydrogels with nucleotides (e.g., dG or dA) to induce chirality in quantum dots (QDs) . This application leverages the chiral nature of the amino acid derivative and the self-assembling properties of the Fmoc moiety to create chiral environments within the hydrogel matrix, which can then influence the optical properties of embedded quantum dots.
Synthesis of this compound Derivatives with Orthogonal Handles
The protected functional groups in this compound allow for selective deprotection and modification, enabling the synthesis of derivatives with orthogonal handles for further conjugation or reactions. The Fmoc group is typically removed under mild basic conditions, while the benzyl ester requires stronger acidic conditions or hydrogenation for cleavage . This orthogonality is crucial for incorporating additional functionalities.
Incorporating Azide (B81097) Functionality for Click Chemistry Applications
Derivatives of glutamic acid with azide functionality are valuable for click chemistry applications, allowing for specific and efficient conjugation reactions. While direct information on synthesizing azide-functionalized this compound was not extensively found in the search results, related compounds like Fmoc-L-Glu(4-N3-OBzl)-OH, featuring an azido (B1232118) group on the benzyl protecting group, have been reported iris-biotech.deiris-biotech.de. These derivatives can be used in various bioconjugation strategies. The para-azido-benzyl protecting group can be removed reductively or used in click reactions iris-biotech.de.
Synthesis of Fluorescently Labeled Glutamic Acid Derivatives
Fluorescent labeling of amino acid derivatives is essential for various biological and materials science studies. Although specific examples of fluorescently labeling this compound were not detailed, the ability to synthesize derivatives with orthogonal handles implies that fluorescent tags can be introduced through reactions like amide coupling after selective deprotection of the carboxylic acid or amino group. The Fmoc group itself is fluorescent, which can be utilized in some studies mdpi.com.
Contribution to DNA-Encoded Chemical Libraries (DECL)
Fmoc-protected amino acids, including glutamic acid derivatives like this compound, are integral building blocks in the synthesis of peptides for DNA-Encoded Chemical Libraries (DECLs) delivertherapeutics.comnih.gov. DECL technology allows for the synthesis and screening of vast numbers of compounds. The Fmoc strategy is compatible with on-DNA peptide synthesis, although challenges related to protecting group strategies and potential side reactions, such as pyroglutamyl species formation from glutamic acid derivatives, need to be addressed delivertherapeutics.comacs.org. The use of this compound in DECLs contributes to the exploration of peptide chemical space for drug discovery and other applications delivertherapeutics.comnih.gov.
Analytical and Spectroscopic Methodologies for Research Purity and Reaction Monitoring
Chromatographic Techniques for Purity Assessment
Chromatographic methods are widely employed to assess the purity of Fmoc-Glu(OBzl)-OH and to separate it from impurities or by-products. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used for assessing the purity of this compound and monitoring the progress of reactions in which it is involved, particularly in solid-phase peptide synthesis (SPPS). HPLC typically utilizes a C18 column with gradient elution, often employing a mobile phase system of water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA) . The Fmoc group's strong absorbance in the UV region, typically monitored at 265 nm or 220 nm, allows for sensitive detection of Fmoc-protected species nih.govcem.com.
HPLC analysis can reveal the presence and quantify impurities in this compound, with purity levels often specified to be ≥97.0% or even ≥99.0% by this method for high-quality material cem.comsigmaaldrich.comsigmaaldrich.combiocompare.commyskinrecipes.comruifuchemical.com. In reaction monitoring, shifts in retention times can indicate the progress of deprotection or coupling reactions, such as the loss of the Fmoc or OBzl group . For instance, monitoring the disappearance of the starting material peak and the appearance of product peaks allows for determination of reaction completion uci.edu.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative technique for monitoring reactions involving this compound and assessing its purity in a qualitative manner. By comparing the retardation factor (Rf) values of the starting material, product, and potential impurities when eluted with suitable solvent systems (e.g., ethyl acetate (B1210297)/hexane) rsc.org, chemists can quickly gauge the complexity of a reaction mixture and the relative completeness of a transformation. A single spot on a TLC plate is often an initial indicator of purity for this compound myskinrecipes.comruifuchemical.com. TLC can also be used to identify the presence of related substances, such as free glutamic acid . Purity levels of ≥98% by TLC are considered acceptable for some applications sigmaaldrich.comsigmaaldrich.com.
Spectroscopic Characterization for Synthetic Validation (Beyond Basic Identification)
Spectroscopic methods provide detailed information about the structure and identity of this compound and its derivatives, crucial for validating synthetic steps and confirming the structure of intermediates and final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental technique for confirming the chemical structure of this compound and characterizing synthetic intermediates and products derived from it. ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, allowing for the identification of the characteristic signals from the Fmoc group (aromatic and methylene (B1212753) protons), the glutamic acid backbone protons (alpha, beta, and gamma), and the benzyl (B1604629) ester protons rsc.orgchemicalbook.commaybridge.comrsc.org. Integration of peak areas in ¹H NMR can also be used to quantify the presence of certain groups, such as residual benzyl protons after deprotection . ¹³C NMR provides complementary information about the carbon framework of the molecule rsc.orgrsc.org. Analysis of NMR spectra is essential for confirming the successful incorporation of this compound into peptides and verifying the structure of modified derivatives.
Mass Spectrometry (MS) for Confirmation of Molecular Weight and Impurities
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to detect and identify impurities. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used, providing molecular ions or characteristic fragment ions that confirm the expected molecular weight of the intact molecule . MS can detect mass differences corresponding to potential impurities or side products, such as those resulting from incomplete deprotection (e.g., indicating hydrolyzed OBzl by a +18 Da difference) . High-resolution mass spectrometry can provide even more precise mass measurements, aiding in the elemental composition determination and unambiguous identification of compounds.
Advanced Methods for Enantiomeric Purity Determination in this compound Derivatives
Ensuring the correct stereochemistry (enantiomeric purity) of amino acid derivatives like this compound is critical, especially in peptide synthesis, as the presence of the incorrect enantiomer can significantly impact the biological activity of the final peptide. While standard analytical methods confirm chemical purity, specialized techniques are required to determine enantiomeric excess.
Advanced methods for enantiomeric purity determination often involve chromatographic separation on chiral stationary phases. HPLC with chiral columns is a common approach for separating enantiomers of Fmoc-protected amino acids rsc.orgcat-online.comsci-hub.se. The presence of the chromophoric Fmoc group facilitates detection using a UV detector cat-online.com. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can also be used, sometimes incorporating deuterium (B1214612) labeling to account for potential racemization during sample preparation cat-online.com. High enantiomeric purity, typically ≥99.5% or ≥99.8%, is a critical quality parameter for this compound used in stereospecific synthesis cem.comsigmaaldrich.com.
| Technique | Application | Key Information Provided | Detection Method (Typical) | Quantitative/Qualitative |
| HPLC | Purity assessment, Reaction monitoring | Purity percentage, Presence and quantification of impurities | UV absorbance | Quantitative |
| TLC | Qualitative purity assessment, Reaction monitoring | Presence of components, Relative purity | UV visualization, Staining | Qualitative |
| NMR Spectroscopy | Structural elucidation | Confirmation of chemical structure, Identification of protons and carbons | Radiofrequency detection | Structural |
| Mass Spectrometry | Molecular weight confirmation, Impurity detection | Molecular weight, Mass-to-charge ratio of ions, Impurity identification | Ion detection | Quantitative/Qualitative |
Emerging Trends and Future Research Directions Involving Fmoc Glu Obzl Oh
Development of Novel Protecting Groups for Glutamic Acid Residues in Fmoc Chemistry
The benzyl (B1604629) ester in Fmoc-Glu(OBzl)-OH represents a classic choice for side-chain protection, removable with strong acids like trifluoromethanesulfonic acid (TFMSA) or by hydrogenation. sigmaaldrich.comsigmaaldrich.com However, the demands of synthesizing increasingly complex peptides, such as those requiring on-resin cyclization or modification, have spurred the development of alternative protecting groups with finely tuned lability. peptide.comnih.gov
Exploration of Acid-Labile Protecting Groups for Selective Deprotection
The standard Fmoc/tBu strategy utilizes the tert-butyl (tBu) group for protecting the side chains of glutamic acid, which is cleaved by concentrated trifluoroacetic acid (TFA). iris-biotech.de For instances where selective deprotection of a glutamic acid residue is required while other acid-labile groups remain, researchers have explored groups with varying degrees of acid sensitivity. peptide.com This orthogonality is crucial for modifications like side-chain lactamization. peptide.com
A key area of development is the use of trityl-based protecting groups, which are known for their acid lability. peptide.com The lability can be modulated by substitution on the trityl ring system. For example, the general order of lability is Trityl (Trt) > 4-methyltrityl (Mtt) > Methoxytrityl (Mmt). peptide.comiris-biotech.de Groups like Mtt and Mmt can be removed with very dilute acid, such as 1% TFA in dichloromethane (B109758) (DCM), conditions which leave tBu groups intact. iris-biotech.de Another option for selective cleavage is the 2-phenylisopropyl (O-2-PhiPr) ester, which can also be removed with 1% TFA in DCM. peptide.com
A more recent and innovative approach involves the use of photolabile protecting groups, such as the pyridinemethyl (Pic) group. acs.org This strategy, part of an Fmoc/Pic chemistry platform, allows for the removal of the protecting group via photocatalytic cleavage under mild, reagent-free conditions, completely avoiding the use of TFA. acs.org
Conversely, groups that are stable to standard acid and base conditions but can be removed by other means provide another layer of orthogonality. The allyl (OAll) ester is a prime example; it is stable to both the piperidine (B6355638) used for Fmoc removal and the TFA used for final cleavage but can be selectively removed using a palladium catalyst. peptide.comnih.gov This unique cleavage mechanism makes it highly valuable for complex synthetic schemes. nih.gov
Below is a table summarizing various acid-labile protecting groups for the glutamic acid side chain and their cleavage conditions.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| tert-Butyl | tBu | ~95% Trifluoroacetic Acid (TFA) iris-biotech.de | Standard group in Fmoc/tBu chemistry. iris-biotech.de |
| Benzyl | Bzl / OBzl | Strong acids (e.g., HF, TFMSA), Hydrogenation sigmaaldrich.comug.edu.pl | Used in Boc/Bzl chemistry; offers different orthogonality. ug.edu.pl |
| 2-Phenylisopropyl | O-2-PhiPr | 1% TFA in Dichloromethane (DCM) peptide.com | Allows selective deprotection in the presence of tBu groups. peptide.com |
| Methoxytrityl | Mmt | 1% TFA in Dichloromethane (DCM) iris-biotech.de | More acid-labile than Trt and Mtt. peptide.comiris-biotech.de |
| 4-Methyltrityl | Mtt | 1% TFA in Dichloromethane (DCM) iris-biotech.de | More acid-labile than Trt. peptide.com |
| Allyl | OAll | Palladium (Pd) catalyst peptide.comnih.gov | Stable to both acid (TFA) and base (piperidine). peptide.comnih.gov |
| Pyridinemethyl | Pic | Photocatalysis acs.org | Avoids the use of acidic reagents for cleavage. acs.org |
Strategies for Minimizing Side Reactions Specific to Glutamic Acid
Two primary side reactions associated with glutamic acid residues during solid-phase peptide synthesis (SPPS) are pyroglutamate (B8496135) formation and glutarimide (B196013) formation. N-terminal glutamic acid residues can cyclize to form pyroglutamate, a reaction to which this compound is susceptible. sigmaaldrich.compeptide.com This is an intramolecular side reaction that can lead to truncated sequences.
Glutarimide formation is another problematic side reaction that can occur, particularly in sequences where glutamic acid is followed by a small amino acid like glycine. nih.gov Research has shown that this side reaction is sequence-dependent and can disrupt the synthesis of the target peptide. nih.gov One effective strategy to prevent glutarimide formation is to introduce steric hindrance by incorporating a bulky amino acid, such as Lys(Boc) or Ser(tBu), immediately following the glutamic acid residue. nih.gov Additionally, the use of more sterically hindering protecting groups on the glutamic acid side chain itself, such as dimethylpicolyl (Dmpic), has been shown to mitigate both pyroglutamination and aspartimidation. acs.org
Application of this compound in Next-Generation Peptide Synthesis Technologies
The foundational Fmoc/tBu protecting group strategy, which includes building blocks like this compound, is highly compatible with modern advancements in peptide synthesis technology. beilstein-journals.org These technologies aim to increase synthesis speed, efficiency, and automation, moving beyond traditional manual batch processes. pentelutelabmit.comnih.gov
Integration with Flow Chemistry and Microreactor Systems
Flow chemistry represents a significant paradigm shift from traditional batch synthesis. In flow-based SPPS, reagents are continuously passed through a column containing the resin-bound peptide. pentelutelabmit.comnih.gov This approach offers superior control over reaction parameters like temperature and reagent concentration, leading to faster and more efficient reactions. elte.hu
Fmoc-based protocols are well-suited for flow synthesis. pentelutelabmit.comnih.gov Studies have demonstrated that by using a flow-based platform, the time required to incorporate a single amino acid can be dramatically reduced from the 60-100 minutes of standard methods to just a few minutes, without needing microwave irradiation. pentelutelabmit.comnih.gov this compound, as a standard Fmoc-amino acid, can be seamlessly integrated into these automated, rapid-flow systems. The development of novel solvent systems is also being explored to make high-temperature flow peptide synthesis more sustainable. chemrxiv.org
Enhanced Automation and High-Throughput Synthesis
Automated solid-phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy is now the most common method for producing chemically engineered peptides for research and therapeutic applications. beilstein-journals.org Modern automated synthesizers, including those utilizing microwave assistance to accelerate deprotection and coupling steps, rely on the robust and predictable chemistry of Fmoc-protected amino acids. beilstein-journals.orgpentelutelabmit.com
The high quality and commercial availability of building blocks like this compound have been instrumental in the success of automated SPPS. nih.gov These technologies enable the high-throughput synthesis of peptide libraries for drug discovery and the production of complex peptide targets that would be challenging to assemble manually. beilstein-journals.orgadventchembio.com The compatibility of Fmoc chemistry with automated platforms has been a key driver in advancing the synthesis of complex biomolecules, including glycoproteins. nih.gov
Expanding the Scope of Peptide and Peptidomimetic Research
This compound and its derivatives are not just tools for making natural peptides, but also for creating novel molecular architectures with enhanced or entirely new functions. This expands the reach of peptide science into materials science and advanced drug design.
One innovative application is the development of traceless linkers for chemical protein synthesis. For instance, a derivative of glutamic acid, Fmoc-Glu(AlHx)-OH, has been created to act as a linker for attaching temporary solubilizing tags to hydrophobic peptides. nih.gov This "helping hand" approach facilitates the synthesis and purification of notoriously difficult sequences, and the linker can be removed cleanly under specific conditions. nih.gov
Furthermore, glutamic acid derivatives are used in the synthesis of complex, structurally constrained peptides like tailed cyclic RGD peptides. nih.gov These molecules have significant biomedical potential as ligands that can target specific cell surface receptors (integrins). nih.gov The glutamic acid residue serves as a key branching point for attaching tails that can modulate the molecule's activity or provide sites for further conjugation. nih.gov The use of this compound in the synthesis of peptides that can respond to stimuli like pH or temperature also opens avenues for creating "smart" materials with applications in biotechnology and medicine. bloomtechz.com
Design and Synthesis of Complex Peptide-Based Probes
This compound is a key building block in the solid-phase peptide synthesis (SPPS) of complex peptide-based probes. These probes are designed to investigate biological processes with high specificity and sensitivity. The benzyl ester of the glutamic acid side chain in this compound provides a versatile handle that can be selectively removed to introduce a variety of functional moieties, such as fluorophores, quenchers, and photocleavable groups.
One significant application is in the synthesis of Förster Resonance Energy Transfer (FRET) peptide substrates for studying protease activity. In a typical design, a donor fluorophore and an acceptor quencher are attached to the peptide backbone. The glutamic acid residue, introduced using this compound, can serve as an attachment point for either the donor or the acceptor. The selective deprotection of the benzyl group on-resin allows for the specific conjugation of the desired molecule without affecting other protected amino acids in the sequence.
Another emerging area is the development of photo-caged peptides . These are peptides whose biological activity is masked by a photolabile protecting group. Upon exposure to light of a specific wavelength, the protecting group is cleaved, and the peptide's function is restored. The side chain of the glutamic acid residue is an ideal position for introducing a caging group. The use of this compound in the synthesis of such peptides allows for the selective deprotection of the benzyl group and subsequent attachment of a photocleavable moiety.
The synthesis of peptide-drug conjugates (PDCs) also benefits from the unique properties of this compound. In PDCs, a cytotoxic drug is linked to a peptide that targets specific cells, such as cancer cells. The glutamic acid side chain can be used as a linker attachment point. The orthogonal deprotection of the benzyl group enables the selective conjugation of the drug molecule to the peptide while it is still on the solid support, simplifying the purification process.
| Probe Type | Role of this compound | Key Advantage of Benzyl Protection | Example Application |
| FRET Peptide Substrates | Provides a specific site for fluorophore or quencher attachment. | Orthogonal deprotection allows for selective on-resin conjugation. | Monitoring enzyme activity in real-time. |
| Photo-caged Peptides | Enables the introduction of a photolabile caging group on the glutamic acid side chain. | Selective removal of the benzyl group without affecting other protecting groups. | Spatiotemporal control of peptide activity in biological systems. |
| Peptide-Drug Conjugates | Serves as a handle for the attachment of a linker and drug molecule. | Facilitates the on-resin conjugation of the drug, simplifying the synthesis. | Targeted cancer therapy. |
Role in Advanced Chemical Biology Tools
The application of this compound extends beyond the synthesis of probes to the creation of more complex chemical biology tools designed to manipulate and study biological systems. These tools often require intricate peptide modifications that are made possible by the strategic use of orthogonal protecting groups.
Enzyme-responsive probes are a class of chemical biology tools that can be activated by a specific enzyme. These probes can be designed to release a signaling molecule or a therapeutic agent upon cleavage by the target enzyme. The glutamic acid residue, incorporated using this compound, can be part of the enzyme's recognition sequence or can be used to attach a cargo that is to be released. The ability to selectively deprotect the benzyl group is crucial for the multi-step synthesis of these sophisticated probes.
Furthermore, this compound is valuable in the synthesis of peptides with post-translational modifications (PTMs) that mimic naturally occurring PTMs. These modified peptides are essential tools for studying the role of PTMs in cell signaling and disease. The glutamic acid side chain can be modified to resemble, for example, a phosphorylated or glycosylated residue. The orthogonal deprotection of the benzyl group allows for the introduction of these modifications at specific sites within the peptide sequence.
A potential side reaction associated with the use of Fmoc-Glu(OBzl)-peptides is the formation of pyroglutamic acid at the N-terminus during the piperidine-mediated Fmoc deprotection step. thieme-connect.de This can be minimized by using shorter deprotection times. thieme-connect.de
| Chemical Biology Tool | Function of Glutamic Acid Residue | Significance of this compound | Research Application |
| Enzyme-Responsive Probes | Part of the enzyme recognition site or cargo attachment point. | Allows for the selective on-resin modification required for probe synthesis. | In vivo imaging of enzyme activity and targeted drug delivery. |
| Peptides with PTMs | Site of modification to mimic natural PTMs. | Enables the introduction of complex modifications at specific positions. | Studying the biological roles of post-translational modifications. |
Q & A
Q. What is the role of Fmoc-Glu(OBzl)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a protected derivative of glutamic acid used to incorporate glutamic acid residues into peptide chains while preventing unwanted side reactions. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the benzyl (OBzl) ester protects the γ-carboxylic acid side chain. This dual protection ensures selective deprotection during chain elongation. The benzyl group is typically removed under strong acidic conditions (e.g., hydrogen fluoride or trifluoromethanesulfonic acid), whereas the Fmoc group is cleaved under mild basic conditions (e.g., piperidine) .
Q. How can researchers verify the purity of this compound before use in peptide synthesis?
Purity validation is critical for reproducibility. Researchers should employ:
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment (≥98% purity is typical for peptide-grade material) .
- Mass Spectrometry (MS) : To confirm molecular weight (459.5 g/mol) and structural integrity .
Q. What solvent systems are optimal for dissolving this compound during SPPS?
this compound is sparingly soluble in water but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For solid-phase synthesis, pre-activation with coupling reagents (e.g., HBTU or HOBt) in DMF ensures efficient incorporation into peptide chains .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?
Coupling challenges arise in sequences with bulky residues or β-branched amino acids. Strategies include:
- Double Coupling : Repeating the coupling step with fresh reagents.
- Pre-activation : Pre-mixing the amino acid with coupling reagents (e.g., HBTU/HOBt) for 1–5 minutes before adding to the resin.
- Microwave-Assisted Synthesis : Enhances reaction kinetics by reducing steric hindrance through controlled heating .
Q. What analytical methods are recommended to detect racemization during this compound incorporation?
Racemization (conversion to D-isomer) can occur under basic conditions. To minimize and monitor this:
Q. How does the benzyl (OBzl) protection strategy compare to tert-butyl (OtBu) for glutamic acid side-chain protection?
- OBzl : Requires harsh acids (e.g., HBr in TFA) for cleavage, making it suitable for orthogonal protection in complex peptides. However, it may generate toxic byproducts.
- OtBu : Cleaved under milder acidic conditions (e.g., TFA), preferred for labile peptides but offers less stability in prolonged synthesis. Researchers must balance cleavage conditions with peptide stability and side-chain reactivity .
Q. What are the implications of hygroscopicity in this compound storage, and how can this be mitigated?
Moisture absorption can hydrolyze the benzyl ester, compromising synthesis. Mitigation strategies include:
Q. How can researchers troubleshoot low yields in this compound-mediated peptide elongation?
Common issues and solutions:
- Incomplete Deprotection : Verify piperidine concentration (20% in DMF) and reaction time (2 × 5 min).
- Side-Chain Aggregation : Add chaotropic agents (e.g., urea) or switch to a more polar solvent.
- Resin Swelling : Ensure adequate solvent volume (5–10 mL/g resin) for optimal accessibility .
Methodological Best Practices
- Synthesis Scale-Up : For large-scale production (>400 kg), ensure rigorous impurity profiling via LC-MS and adjust coupling reagent stoichiometry to maintain efficiency .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling cleavage reagents (e.g., HBr/TFA) to avoid respiratory and dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
